molecular formula C20H24IN3O2 B2630737 (1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol CAS No. 1573548-03-4

(1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol

Cat. No. B2630737
CAS RN: 1573548-03-4
M. Wt: 465.335
InChI Key: OCYFMYBTEHYFSV-UHFFFAOYSA-N
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Description

(1S,2R,5R,6S)-2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantan-6-ol is a useful research compound. Its molecular formula is C20H24IN3O2 and its molecular weight is 465.335. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and transformations of polyhedral compounds, including the synthesis of 2-[quinolin-3(2)-yl]-1,3-diazaadamantanes, highlight the process of integrating quinoline fragments into 1,3-diazaadamantane derivatives. These derivatives are synthesized through condensation reactions involving various aldehydes and diazabicyclo[3.3.1]nonane derivatives. This work demonstrates the chemical flexibility and potential for functional modification of the core structure related to the compound (Arutyunyan et al., 2014).

Potential Applications

  • Chemosensors for Metal Ions : Research into quinoline derivatives as chemosensors for metal ions, such as cadmium, is indicative of the utility of these compounds in environmental and food safety applications. The selective response of these compounds to specific metal ions via fluorescence increase suggests potential for the development of sensitive detection methods for pollutants (Prodi et al., 2001).

  • Cancer Cell Diagnosis and Treatment : Studies on the interaction between certain diazaadamantane derivatives and cancer cells, tissues, and tumors, especially focusing on the dynamics of quantum entanglement and the potential for diagnosis and treatment, reveal the biomedical significance of these compounds. The analytical models presented in these studies aim to explore the mechanism of action at the molecular level for targeted cancer therapies (Alireza et al., 2019).

  • Dye-Sensitized Solar Cells : The utilization of related compounds in co-sensitization processes to improve the photoelectric conversion efficiency of dye-sensitized solar cells highlights the potential of these materials in renewable energy technologies. The ability to enhance the efficiency of solar cells through the strategic design of sensitizers offers a pathway to more sustainable energy solutions (Wu et al., 2009).

  • Antitumor Agents : The design, synthesis, and preclinical evaluation of novel quinoline derivatives as antitumor agents showcase the therapeutic potential of such compounds. With significant inhibitory activity against various tumor cell lines, these studies pave the way for the development of new cancer treatments based on the modification of quinoline and diazaadamantane structures (Chou et al., 2010).

properties

IUPAC Name

2-(2-iodo-7-methoxyquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24IN3O2/c1-19-8-23-10-20(2,18(19)25)11-24(9-19)17(23)14-6-12-4-5-13(26-3)7-15(12)22-16(14)21/h4-7,17-18,25H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCYFMYBTEHYFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1O)(CN(C2)C3C4=C(N=C5C=C(C=CC5=C4)OC)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24IN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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